REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6](O)[CH3:7])=[CH:4][CH:3]=1.[C:11]1(=[O:21])[NH:15][C:14](=[O:16])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]([N:15]2[C:11](=[O:21])[C:12]3[C:13](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:14]2=[O:16])[CH3:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C)O)C=C1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified on silica gel (10˜35% ethyl acetate in hexane)
|
Reaction Time |
14 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |